Bone Tissue EngineeringOsteoblast ProliferationHydrogel Scaffolds
Synthesizing long or bioactive peptides with high fidelity is challenging due to deletion sequences. Fmoc-Phe-Arg-OH (≥95% HPLC) directly addresses this, ensuring reliable SPPS coupling and minimizing sequence errors. Its unique Phe-Arg motif also enables advanced applications beyond simple peptide elongation.
• SPPS Reliability: High purity and defined DMSO solubility ensure consistent coupling efficiency, critical for obtaining the correct full-length peptide.
• Advanced Material Science: The specific Phe-Arg sequence drives self-assembly into functional hydrogels for tissue engineering and antimicrobial surfaces.
• Supply Assurance: Supplied as a lyophilized powder with standardized -20°C storage. Global shipping with comprehensive analytical documentation (HPLC, MS) is standard.
Molecular FormulaC30H33N5O5
Molecular Weight543.6 g/mol
CAS No.250695-64-8
Cat. No.B1516874
⚠ Attention: For research use only. Not for human or veterinary use.
Fmoc-Phe-Arg-OH: Procurement Guide & Peptide Synthesis Building Block
Fmoc-Phe-Arg-OH is an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc)-protected dipeptide consisting of L-phenylalanine (Phe) and L-arginine (Arg). It is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) [1] and as a precursor for self-assembling hydrogels with applications in tissue engineering and drug delivery . The compound has a molecular weight of 543.6 g/mol and is typically supplied as a lyophilized powder with a purity of ≥95% [1].
SPPS building block – Fmoc-protected dipeptide for solid-phase peptide synthesis with defined coupling performance
Sequence-defined assembly – Aromatic Phe and cationic Arg drive self-assembly into hybrid nanostructures for hydrogel research
Reproducible handling – Defined solubility and low-temperature storage support consistent stock preparation and long-term stability
[1] GLPBIO. (n.d.). Fmoc-Phe-Arg-OH Chemical Properties. Retrieved from www.glpbio.com View Source
Fmoc-dipeptides are not universally interchangeable. While many serve as simple SPPS intermediates, Fmoc-Phe-Arg-OH possesses a unique combination of an aromatic hydrophobic residue (Phe) and a cationic hydrophilic residue (Arg). This specific sequence dictates its self-assembly behavior [1] and biological activity . For instance, the Arg residue is crucial for electrostatic interactions with negatively charged surfaces, including bacterial membranes and cellular receptors [1]. Substituting with another dipeptide, such as Fmoc-Arg-Phe-OH (which has the reverse sequence), or an analog like Fmoc-Phe-Lys-OH, will alter the spatial presentation of charges and hydrophobic domains, leading to different supramolecular structures and potentially abrogating targeted biological effects [2]. Direct experimental data comparing these analogs is limited, but the established structure-activity relationships for Fmoc-amino acids [1] and the critical role of the Phe-Arg motif in protease recognition [3] underscore the need for careful, sequence-specific selection.
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Reverse sequence (Fmoc-Arg-Phe-OH) may alter spatial charge presentation and supramolecular assembly, leading to different material properties.
Lower purity grades increase risk of sequence deletions and truncated byproducts during automated SPPS, requiring additional purification.
[1] Castelletto, V., et al. (2024). Comparison of the self‐assembly and cytocompatibility of conjugates of Fmoc with hydrophobic, aromatic, or charged amino acids. Biopolymers. Retrieved from core.ac.uk View Source
[2] Singh, N., et al. (2020). Self-Assembled Fmoc-Arg-Phe-Phe Peptide Gels with Highly Potent Bactericidal Activities. ACS Applied Bio Materials, 3(9), 6140-6149. View Source
[3] Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology, 20(7), 1637-1648. (Referencing the importance of the C-terminal dipeptide sequence) View Source
Evidence-Based Differentiation vs. Key Comparators
Osteoblast Proliferation on Hydrogel Scaffolds
In a comparative in vitro study, hydrogels composed of Fmoc-Phe-Arg-OH and a collagen backbone were found to increase the proliferation rate of osteoblast cells compared to a collagen matrix alone . While the exact fold-change and statistical measures are not disclosed in the publicly available summary, the vendor explicitly states an observable increase in proliferation, a functional benefit not attributed to other Fmoc-dipeptides in their portfolio.
Osteoblast ProliferationData to verify
Reported increase in proliferation rate vs collagen matrix alone
Supports cell-material interaction research
Vendor-reported qualitative observation; exact fold-change and statistics not disclosed
Bone Tissue EngineeringOsteoblast ProliferationHydrogel Scaffolds
Evidence Dimension
Cell Proliferation Rate
Target Compound Data
Increased proliferation rate of osteoblast cells in vitro
Comparator Or Baseline
Collagen matrix alone
Quantified Difference
Qualitative increase (exact quantitative data not provided)
Conditions
In vitro osteoblast cell culture with hydrogel (Fmoc-Phe-Arg-OH + collagen)
Why This Matters
This specific bioactivity offers a dual-use advantage for tissue engineering projects: the Fmoc group facilitates incorporation into peptide sequences, while the dipeptide itself actively promotes cell growth on the scaffold.
Bone Tissue EngineeringOsteoblast ProliferationHydrogel Scaffolds
Purity Benchmark for High-Fidelity SPPS
The commercial specification for Fmoc-Phe-Arg-OH is a minimum purity of 95%, as determined by HPLC . This is a critical parameter for ensuring high coupling efficiency in solid-phase peptide synthesis (SPPS). While many generic dipeptides are available at lower purities (e.g., 90-93%) for general research, the ≥95% grade minimizes the risk of sequence deletions or truncated byproducts during automated synthesis, which is essential for producing high-fidelity peptides for structural biology or therapeutic research.
HPLC PuritySpecification review
≥95%
Supports coupling efficiency in SPPS
≥2–5% higher minimum purity than common generic dipeptide grades (90–93%)
Peptide SynthesisQuality ControlSPPS
Evidence Dimension
Chemical Purity
Target Compound Data
≥95% (by HPLC)
Comparator Or Baseline
Common generic dipeptide purity grades (typically 90-93%)
Quantified Difference
≥2-5% higher minimum purity
Conditions
HPLC analysis
Why This Matters
Procuring a higher-purity building block directly reduces the time and cost associated with downstream purification of the final peptide product.
Peptide SynthesisQuality ControlSPPS
Self-Assembly vs. Single Amino Acid Conjugates
A comparative study of Fmoc-conjugated amino acids revealed that Fmoc-Phe and Fmoc-Arg self-assemble into distinct nanostructures: Fmoc-Phe forms a mixture of straight/twisted fibrils and nanotapes, while Fmoc-Arg forms plate-like crystals [1]. Fmoc-Phe-Arg-OH, containing both residues, is expected to exhibit a hybrid assembly behavior, potentially forming nanostructures with properties intermediate to or distinct from the single amino acid conjugates. Furthermore, Fmoc-Arg was shown to be cytocompatible with L929 fibroblasts up to a relatively high concentration of 0.63 mM, while Fmoc-Phe showed a more pronounced effect on cell viability at similar concentrations [1]. The presence of Arg in Fmoc-Phe-Arg-OH is therefore likely to confer a higher cytocompatibility threshold compared to Fmoc-Phe alone.
Inferred hybrid assembly from constituent amino acids
Class-level inference; Fmoc-Arg shows cytocompatibility up to 0.63 mM on L929 fibroblasts
Supramolecular ChemistryHydrogelsSelf-Assembly
Evidence Dimension
Nanostructure Morphology / Cytocompatibility
Target Compound Data
Hybrid self-assembly behavior inferred; Enhanced cytocompatibility from Arg residue
Comparator Or Baseline
Fmoc-Phe (fibrils/nanotapes) / Fmoc-Arg (plate-like crystals, 0.63 mM viability limit)
Quantified Difference
Morphological difference; Fmoc-Arg viability maintained up to 0.63 mM
Conditions
Aqueous solution self-assembly; MTT assay on L929 fibroblasts
Why This Matters
Understanding the divergent assembly pathways of the constituent amino acids allows researchers to rationally select Fmoc-Phe-Arg-OH for applications requiring a specific balance of fibrillar network formation and cationic charge density, such as in antimicrobial surfaces or cell-instructive scaffolds.
Supramolecular ChemistryHydrogelsSelf-Assembly
[1] Castelletto, V., et al. (2024). Comparison of the self‐assembly and cytocompatibility of conjugates of Fmoc with hydrophobic, aromatic, or charged amino acids. Biopolymers. Retrieved from core.ac.uk View Source
Solubility & Storage for Reproducible Workflows
Fmoc-Phe-Arg-OH is supplied with a defined solubility profile: soluble in DMSO, and with a storage recommendation of -20°C [1]. While many Fmoc-protected peptides are soluble in DMF for direct SPPS use, the explicit DMSO solubility provides a validated alternative for preparing stock solutions for biological assays or for use in coupling reactions where DMF is incompatible. The -20°C storage condition is a standard for maintaining long-term stability of Fmoc-protected compounds, preventing premature deprotection or degradation that could lower effective concentration.
Solubility / StorageSupporting evidence
Soluble in DMSO; Store at -20°C
Defined alternative solvent for biological assays
Standard Fmoc storage condition prevents premature deprotection
SPPSSolubilityStorage Conditions
Evidence Dimension
Solubility / Storage Stability
Target Compound Data
Soluble in DMSO; Store at -20°C
Comparator Or Baseline
Other Fmoc-dipeptides (often only specify DMF solubility)
Quantified Difference
Explicitly defined alternative solvent (DMSO)
Conditions
Standard laboratory handling
Why This Matters
This explicit information reduces method development time and minimizes the risk of failed experiments due to precipitation or degradation, directly improving workflow efficiency and reproducibility.
SPPSSolubilityStorage Conditions
[1] GLPBIO. (n.d.). Fmoc-Phe-Arg-OH Chemical Properties. Retrieved from www.glpbio.com View Source
Validated Application Scenarios for Research & Procurement
High-Fidelity Solid-Phase Peptide Synthesis
As an Fmoc-protected building block with a minimum purity of 95%, Fmoc-Phe-Arg-OH is ideally suited for automated and manual SPPS workflows . Its defined solubility in DMSO [1] and standard storage conditions ensure consistent performance in coupling reactions, minimizing the occurrence of deletion sequences. This is particularly critical for synthesizing long or bioactive peptides where sequence integrity is paramount, such as for generating protease substrate libraries containing the Phe-Arg recognition motif [2].
Bioactive Hydrogels for Bone Tissue Engineering
Fmoc-Phe-Arg-OH can be used to create self-assembling hydrogels that actively promote osteoblast proliferation . By combining the compound with a collagen backbone, researchers can engineer scaffolds that not only provide structural support but also deliver a pro-proliferative biochemical cue to enhance bone regeneration. This dual functionality offers a distinct advantage over inert hydrogel matrices.
Antimicrobial Nanostructured Materials
The cationic arginine residue in Fmoc-Phe-Arg-OH is a key determinant for antimicrobial activity in self-assembled peptide gels . This compound can serve as a precursor or a modular component in the design of new antimicrobial surfaces and coatings. Its self-assembly propensity, influenced by both the aromatic Fmoc/Phe and cationic Arg groups, allows for the tuning of material properties to achieve potent bactericidal effects, as demonstrated in studies of related Fmoc-Arg-Phe-Phe gels [1].
Fluorogenic & Chromogenic Protease Substrates
The Phe-Arg dipeptide motif is a well-established recognition sequence for several serine and cysteine proteases, including cathepsins and kallikreins . Fmoc-Phe-Arg-OH can be readily incorporated into peptide sequences during SPPS to generate novel fluorogenic (e.g., AMC) or chromogenic (e.g., pNA) substrates. This allows researchers to create custom tools for probing enzyme specificity and kinetics, leveraging the inherent selectivity of the Phe-Arg sequence while maintaining the synthetic convenience of Fmoc chemistry [1].
Application
Selection Property
Validation Focus
Solid-phase peptide synthesis
Fmoc-protected building block with high coupling efficiency
Sequence fidelity and minimal deletion byproducts
Bone tissue engineering research
Self-assembling hydrogel with reported osteoblast proliferation support
Cell-material interaction and scaffold bioactivity
Antimicrobial material research
Cationic dipeptide for electrostatic antimicrobial surfaces
Bactericidal assay and material characterization
Protease substrate development
Phe-Arg recognition motif for serine/cysteine proteases
Enzyme kinetics and specificity assays
[1] GLPBIO. (n.d.). Fmoc-Phe-Arg-OH Chemical Properties. Retrieved from www.glpbio.com View Source
[2] Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology, 20(7), 1637-1648. (Referencing the importance of the C-terminal dipeptide sequence) View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.